molecular formula C10H14N2 B1472384 1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1326240-64-5

1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1472384
CAS No.: 1326240-64-5
M. Wt: 162.23 g/mol
InChI Key: ZOKDKVNBUYMSBG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in mitigating oxidative damage within cells. Additionally, this compound can bind to certain proteins, altering their conformation and activity, which can influence various cellular processes .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For example, it can modulate the activity of the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. This compound also affects the expression of genes related to cell cycle regulation, thereby impacting cell division and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as DNA and RNA, influencing their stability and function. Additionally, it acts as an inhibitor for certain enzymes, such as kinases, which play a pivotal role in signal transduction pathways. By inhibiting these enzymes, this compound can alter cellular responses to external stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of stress response genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to have minimal toxic effects and can even promote beneficial cellular responses. At high doses, it can induce toxic effects, such as liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to significant changes in physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which can further interact with cellular components .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, while binding proteins help in its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its function. It is often found in the nucleus and mitochondria, where it can exert its effects on gene expression and energy metabolism. Targeting signals and post-translational modifications play a role in directing the compound to these specific compartments. The localization of this compound can significantly impact its biochemical activity and overall cellular effects .

Properties

IUPAC Name

1-cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-9-10(8-3-4-8)11-5-7-12(9)6-1/h1-2,6,8,10-11H,3-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKDKVNBUYMSBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C3=CC=CN3CCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
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1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
1-Cyclopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.